tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used in various chemical reactions and has potential applications in pharmaceutical research .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” were not found, similar compounds have been synthesized from L-aspartic acid and other starting materials . The reaction conditions were optimized in each step .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a tert-butyl group and an aminoanilino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” include a molecular weight of 277.36 g/mol. More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Asymmetric Synthesis of Pyrrolidines : Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method provides a practical approach for synthesizing chiral pyrrolidine derivatives, which are important in medicinal chemistry (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) reported the palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids. This study demonstrates the utility of tert-butyl 4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates in organic synthesis (Wustrow & Wise, 1991).
Crystal Structure Analysis : Weber et al. (1995) conducted a study on the crystal structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a trisubstituted pyrrolidin-2-one. This research provides insights into the molecular structure and potential applications of similar tert-butyl pyrrolidine derivatives (Weber et al., 1995).
Synthesis of Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the synthesis of potent inhibitors of influenza neuraminidase containing pyrrolidine cores. The study highlights the medicinal chemistry applications of tert-butyl pyrrolidine derivatives (Wang et al., 2001).
X-ray Diffraction Studies of Pyrrolidine Derivatives : Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction, providing valuable data for the structural analysis of similar compounds (Naveen et al., 2007).
Study on CYP2C8- and CYP3A-Mediated Metabolism : Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, shedding light on the metabolic pathways and potential pharmaceutical applications of tert-butyl pyrrolidine derivatives (Prakash et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCXXWVNOKLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670753 |
Source
|
Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
CAS RN |
1159976-32-5 |
Source
|
Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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